Product packaging for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one(Cat. No.:CAS No. 1226804-22-3)

6-Chloro-7-isopropyl-7h-purin-8(9h)-one

カタログ番号: B1530706
CAS番号: 1226804-22-3
分子量: 212.63 g/mol
InChIキー: ZGMXLNRHNYAKHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3) is a purine derivative with the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol. Its structure features a chlorine atom at position 6, an isopropyl group at position 7, and a ketone at position 8 of the purine scaffold. The compound is classified under UN 2811 (toxic solids) with hazard codes H301 (acute toxicity), H311 (skin irritation), and H331 (respiratory toxicity), requiring careful handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN4O B1530706 6-Chloro-7-isopropyl-7h-purin-8(9h)-one CAS No. 1226804-22-3

特性

IUPAC Name

6-chloro-7-propan-2-yl-9H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMXLNRHNYAKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, characterized by the presence of a chlorine atom at the 6-position and an isopropyl group at the 7-position of the purine ring, is structurally similar to other biologically relevant purines. Its unique substitution pattern suggests distinct chemical reactivity and biological interactions, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C_10H_12ClN_5O, with a molecular weight of approximately 239.69 g/mol. The structural features contribute to its interaction with various biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antiviral Activity : Similar compounds have shown potential antiviral properties, likely due to their ability to inhibit viral replication by targeting viral enzymes or interfering with viral nucleic acid synthesis.
  • Anticancer Activity : Research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. It is posited to induce apoptosis through mechanisms involving the inhibition of key signaling pathways.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.

The mechanism underlying the biological activity of this compound likely involves:

  • Intercalation into Nucleic Acids : The compound may intercalate into DNA or RNA, disrupting their structure and function.
  • Enzyme Interaction : Binding affinity studies suggest that modifications to its structure can significantly influence its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Cytotoxicity Studies

A study investigating various purine derivatives reported cytotoxic effects on cancer cell lines such as HeLa and HCT116. The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity:

Cell LineIC50 (µM)
HeLa15
HCT11620
Vero>50

These findings suggest that this compound may have selective cytotoxic properties worth exploring further.

Binding Affinity Studies

Molecular docking studies indicate that this compound can effectively bind to active sites of target proteins, providing insights into its potential efficacy as an inhibitor. The binding affinity to various biological targets has been assessed, highlighting its potential role in drug design.

科学的研究の応用

Biological Activities

  • Antiviral Properties :
    • Preliminary studies indicate that 6-Chloro-7-isopropyl-7H-purin-8(9H)-one may exhibit antiviral activities. It is hypothesized that the compound interacts with viral enzymes, inhibiting their function and thereby preventing viral replication. This mechanism is similar to other purine analogs that have been successfully used in antiviral therapies.
  • Anticancer Potential :
    • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may interfere with critical signaling pathways involved in cancer cell growth and survival. For example, it could inhibit the activity of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .
  • Enzyme Inhibition :
    • As a purine derivative, it may serve as an inhibitor for various enzymes, including kinases and phosphatases, which play significant roles in cellular signaling and metabolism. The binding affinity of this compound to specific targets can be assessed through molecular docking studies, revealing its potential as a lead compound for drug development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various purine derivatives, including this compound, against breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated that this compound exhibited significant growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to assess the binding interactions between this compound and Hsp90α. The findings demonstrated favorable binding affinities, indicating that structural modifications could enhance its efficacy as an Hsp90 inhibitor .

化学反応の分析

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic substitution under various conditions, yielding derivatives with diverse functional groups.

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Cyanation TMSCN, Tf<sub>2</sub>O, DBU, 84°C in DCE6-Cyano-7-isopropyl-7H-purin-8(9H)-oneRegioselective C6 substitution; moderate to high yields (60–85%)
Amination NH<sub>3</sub>/EtOH, reflux6-Amino-7-isopropyl-7H-purin-8(9H)-oneRequires prolonged heating; yields not quantified
Hydrolysis NaOH/H<sub>2</sub>O, 100°C6-Hydroxy-7-isopropyl-7H-purin-8(9H)-oneAcidic workup needed for isolation

Mechanistic Insights :

  • The electron-withdrawing chlorine enhances electrophilicity at C6, facilitating nucleophilic attack.

  • Steric hindrance from the isopropyl group at N7 slightly reduces reaction rates compared to less bulky analogs .

Functionalization via Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeCatalytic SystemProductYieldReferences
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, ArB(OH)<sub>2</sub>6-Aryl-7-isopropyl-7H-purin-8(9H)-one45–70%

Limitations :

  • Bulky isopropyl groups may reduce coupling efficiency due to steric effects .

Stability Under Acidic/Basic Conditions

The isopropyl group at N7 enhances stability against hydrolysis compared to N9-alkylated analogs.

ConditionObservationReferences
Acidic (HCl, 80°C) Partial decomposition after 24 h; retains >80% structural integrity
Basic (NaOH, reflux) Gradual hydrolysis of C6–Cl bond to form hydroxy derivative over 12 h

Oxidation and Reduction

Limited data exist, but general purine reactivity suggests:

  • Oxidation : May form N-oxide derivatives under strong oxidants (e.g., mCPBA).

  • Reduction : Chlorine can be replaced by hydrogen via catalytic hydrogenation (Pd/C, H<sub>2</sub>).

Influence of Isopropyl Group on Reactivity

The bulky isopropyl group at N7:

  • Steric Hindrance : Slows substitution kinetics at C6 by ~20% compared to N7-methyl analogs .

  • Regioselectivity : Directs electrophilic attacks to C8 in halogenation reactions (e.g., Br<sub>2</sub>/AcOH).

類似化合物との比較

6-Chloro-7H-purin-8(9H)-one (CAS 37527-48-3)

  • Molecular Formula : C₅H₃ClN₄O
  • Molecular Weight : 170.56 g/mol
  • Key Differences : Lacks the isopropyl group at position 7, resulting in reduced steric bulk and lower molecular weight.
  • Applications : Used as a precursor for nucleoside analogs. Its solubility in DMSO (10 mM) is well-documented, with storage at 2–8°C .

6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (Compound 13)

  • Molecular Formula : C₆H₆ClN₅O (derived from Kos et al., 1983)
  • Synthesis : Prepared in 80% yield via modified methods using urea and DMF under reflux .

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one (CAS 1020719-54-3)

  • Molecular Formula : C₈H₁₁N₅O
  • Key Differences: Substitution of chlorine with an amino group enhances hydrogen-bond donor capacity, while ethyl and methyl groups at positions 9 and 7 increase hydrophobicity .

2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8)

  • Molecular Formula : C₁₁H₁₃ClN₄O₂
  • Molecular Weight : 268.70 g/mol

Research Tools and Validation

Crystallographic tools like SHELX (for structure refinement) and Mercury CSD (for intermolecular interaction analysis) are critical for studying these compounds . For example, Mercury’s packing similarity calculations can elucidate how substituents influence crystal packing and stability .

Q & A

Q. What are the key challenges in synthesizing 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, and how can they be methodologically addressed?

Synthesis of this compound often involves competing alkylation pathways at the N7 and N9 positions of the purine core. Evidence from analogous N7-substituted purines indicates that selective synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents) . For example, using bulky alkylating agents or polar aprotic solvents (e.g., DMF) may favor N7 substitution by steric hindrance. A table summarizing optimized parameters from related studies:

ParameterOptimal ConditionImpact on Yield
SolventDMF↑ N7 selectivity
Temperature0–5°C↓ Side products
Alkylating AgentIsopropyl bromide↑ Specificity

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic methods are critical:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve isomers and detect impurities (<2% threshold) .
  • NMR : Key diagnostic signals include the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 4.5–5.0 ppm for CH) and purine ring protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 227.1 (calculated).

Q. What stability considerations are critical for storing and handling this compound?

The compound is sensitive to hydrolysis under acidic/basic conditions due to the labile C-Cl bond. Stability studies suggest:

  • Storage : –20°C under inert gas (argon) in amber vials to prevent photodegradation.
  • Solubility : Best in DMSO (≥50 mg/mL); avoid aqueous buffers with pH extremes .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological activity?

A factorial design approach (e.g., 2^k designs) is recommended to evaluate substituent effects. Variables could include:

  • Independent Variables : Substituents at C2, C6, and N7 positions.
  • Dependent Variables : IC50 values in enzyme inhibition assays (e.g., kinase assays).
    From , modifying the isopropyl group to bulkier substituents (e.g., tert-butyl) may enhance target binding but reduce solubility. A response surface model can optimize these trade-offs .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Potential causes and solutions:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound Degradation : Validate purity pre- and post-assay via LC-MS.
  • Target Selectivity : Use isoform-specific inhibitors as controls. For example, highlights that trifluoromethyl analogs show enhanced specificity due to hydrophobic interactions, which could inform mechanistic reinterpretations .

Q. What computational methods are effective for predicting the mechanism of action of this compound?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2 or EGFR kinases). The isopropyl group may occupy hydrophobic pockets, as seen in purine-based inhibitors .
  • MD Simulations : Assess binding stability over 100 ns trajectories; monitor RMSD (<2 Å) and hydrogen bonding patterns.

Q. How to optimize in vivo efficacy while minimizing toxicity?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate) at the N9 position to enhance bioavailability.
  • Pharmacokinetic Studies : Monitor plasma half-life and tissue distribution in rodent models. Evidence from marine-derived purines (e.g., anti-inflammatory terpenes) suggests that lipophilic modifications improve CNS penetration .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst lot) to address batch-to-batch variability .
  • Contradiction Analysis : Use Bland-Altman plots for inter-lab data comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-isopropyl-7h-purin-8(9h)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-isopropyl-7h-purin-8(9h)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。